molecular formula C27H24F3N3O3 B1676990 NBI-42902 CAS No. 352290-60-9

NBI-42902

カタログ番号: B1676990
CAS番号: 352290-60-9
分子量: 495.5 g/mol
InChIキー: CJUWBZDJMYYRDG-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NBI-42902は、ヒト性腺刺激ホルモン放出ホルモン受容体の強力な非ペプチドアンタゴニストです。これは、受容体への高親和性結合で知られており、内分泌学の分野における重要な化合物となっています。この化合物は、血清黄体形成ホルモン濃度の抑制に有望な結果を示しており、これは前立腺がんや子宮内膜症などの性ステロイド依存性疾患の管理に重要です .

化学反応の分析

NBI-42902は、ヒト性腺刺激ホルモン放出ホルモン受容体へのペプチド放射性リガンド結合の競合阻害など、さまざまな化学反応を起こします。これは、性腺刺激ホルモン放出ホルモン刺激によるイノシトールリン酸蓄積、カルシウムフラックス、およびERK1/2活性化の強力な機能的アンタゴニストです . これらの反応から生成される主な生成物は、通常、性腺刺激ホルモン放出ホルモン受容体経路の阻害された形態です。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。内分泌学では、視床下部-下垂体-性腺軸の抑制を研究するために広く使用されています。この化合物は、去勢雄マカクに経口投与後、血清黄体形成ホルモンを低下させる効果を示しました . さらに、ヒトの性腺刺激ホルモン抑制のための経口剤として臨床的な有用性があり、性ステロイド依存性疾患の治療において貴重なツールとなっています .

作用機序

NBI-42902は、ヒト性腺刺激ホルモン放出ホルモン受容体に高親和性で結合することで効果を発揮します。この結合は、受容体の活性化を阻害し、視床下部-下垂体-性腺軸の抑制につながります。この化合物は、性腺刺激ホルモン放出ホルモン刺激によるイノシトールリン酸蓄積、カルシウムフラックス、およびERK1/2活性化を阻害します . このメカニズムは、前立腺がんや子宮内膜症などの状態の管理に重要な血清黄体形成ホルモンのレベルを効果的に低下させます .

類似化合物との比較

NBI-42902は、他の類似化合物と比較して、高親和性結合と強力なアンタゴニスト活性という点でユニークです。たとえば、エラグリックスは、臨床開発段階に入った別の非ペプチド性腺刺激ホルモン放出ホルモンアンタゴニストです。 this compoundは、より優れた吸着、薬物動態パラメーター、および活性を示します . セトロレリックスやアバレリックスなどの他の類似化合物もペプチドアンタゴニストですが、this compoundと比較して放射性リガンド結合の阻害が弱いです .

生物活性

NBI-42902 is a novel, orally available nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It has been investigated for its potential in suppressing gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in reproductive health. This article synthesizes findings from various studies, presenting detailed data on the biological activity of this compound, including pharmacokinetics, in vitro and in vivo effects, and its therapeutic implications.

Pharmacological Characterization

Mechanism of Action:
this compound functions as a competitive antagonist at the GnRH receptor, inhibiting the action of endogenous GnRH. It has been shown to effectively suppress LH secretion in both animal models and human clinical trials.

Key Pharmacological Data:

  • Binding Affinity: this compound exhibits a high binding affinity for the GnRH receptor with an inhibition constant KiK_i of 0.56 nM and a dissociation constant KdK_d of 0.19 nM .
  • Inhibition of Signaling: In vitro studies demonstrated that this compound inhibits GnRH-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation, indicating its effectiveness in blocking downstream signaling pathways activated by GnRH .

Phase I Study in Postmenopausal Women

A pivotal study evaluated the safety and biological activity of this compound in postmenopausal women. The study design included a double-blind, placebo-controlled, single-dose escalation format.

Study Details:

  • Participants: 56 healthy postmenopausal women.
  • Dosage: Participants received single doses of this compound ranging from 5 mg to 200 mg.
  • Outcome Measures: Safety, tolerability, and serum concentrations of LH and FSH were monitored.

Results:

  • Safety Profile: this compound was well tolerated across all doses.
  • LH Suppression: There was a significant dose-dependent decrease in serum LH levels:
    • 5 mg group: -19 ± 5%
    • 150 mg group: -55 ± 2%
    The suppression of FSH was less pronounced, ranging from -15% to -22% from baseline .

Pharmacokinetics:
this compound was rapidly absorbed post-administration with a terminal elimination half-life between 2.7 ± 0.3 hours and 4.8 ± 0.8 hours. A clear relationship was observed between plasma concentrations of this compound and the extent of LH suppression .

In Vivo Studies

In addition to human trials, this compound's efficacy was tested in castrated male macaques to further characterize its biological activity.

Findings:
this compound effectively lowered serum LH levels after both oral and intravenous administration, demonstrating its potential as an oral therapeutic agent for managing conditions influenced by the hypothalamic-pituitary-gonadal axis .

Comparative Summary Table

Study TypePopulationDosage RangeKey Findings
Phase I TrialPostmenopausal Women5 mg - 200 mgDose-dependent LH suppression; well tolerated
In Vivo (Macaques)Castrated Male MacaquesOral & IVEffective reduction of serum LH levels

特性

IUPAC Name

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWBZDJMYYRDG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352290-60-9
Record name NBI-42902
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-42902
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NBI-42902
Reactant of Route 2
NBI-42902
Reactant of Route 3
NBI-42902
Reactant of Route 4
NBI-42902
Reactant of Route 5
NBI-42902
Reactant of Route 6
NBI-42902

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。